1-Cyano-8-(trifluoromethoxy)naphthalene is an organic compound characterized by the molecular formula and a molecular weight of 237.18 g/mol. This compound features a naphthalene core substituted with a cyano group at the 1-position and a trifluoromethoxy group at the 8-position. The presence of these functional groups significantly influences its chemical properties, reactivity, and potential applications in various fields such as organic electronics and medicinal chemistry .
The chemical reactivity of 1-cyano-8-(trifluoromethoxy)naphthalene is primarily influenced by the electron-withdrawing characteristics of the cyano and trifluoromethoxy groups. These groups can participate in nucleophilic substitution reactions, electrophilic aromatic substitutions, and potential coupling reactions with other organic moieties. The cyano group can also facilitate further transformations, such as hydrolysis to yield carboxylic acids or reduction to amines .
Synthesis of 1-cyano-8-(trifluoromethoxy)naphthalene can be achieved through several methods, typically involving multi-step organic reactions. A common approach includes:
1-Cyano-8-(trifluoromethoxy)naphthalene has potential applications in:
Several compounds share structural similarities with 1-cyano-8-(trifluoromethoxy)naphthalene. Here are notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Cyano-2-(difluoromethoxy)naphthalene | Cyano group at 1-position; difluoromethoxy at 2-position | Different electronic properties due to substitution position |
| 1-Cyano-2-methyl-naphthalene | Methyl group instead of trifluoromethoxy | Less lipophilic than trifluoromethyl variant |
| 1-Cyano-2-fluoronaphthalene | Fluoro group instead of trifluoromethyl | May exhibit different electronic properties |
| 2-Difluoromethylnaphthalene | No cyano group | Primarily used in material science |
The uniqueness of 1-cyano-8-(trifluoromethoxy)naphthalene lies in its specific substitution pattern, which provides a balance of electron-withdrawing effects and stability compared to similar compounds. This distinct arrangement enhances its potential applications in organic electronics and material science .
Deoxytrifluoromethylation has emerged as a pivotal method for introducing trifluoromethoxy groups into aromatic systems. Building on metallaphotoredox catalysis principles, researchers have adapted copper-based systems to directly functionalize naphthalene derivatives. For instance, Macmillan Group methodologies demonstrate that alcohols can serve as precursors for trifluoromethyl groups via activation with N-heterocyclic carbene (NHC) adducts under copper catalysis. Applied to naphthalenols, this strategy enables the replacement of hydroxyl groups with trifluoromethoxy moieties while preserving the aromatic backbone.
A critical advancement involves the use of trifluoromethyltrimethylsilane (TMSCF~3~) as a trifluoromethyl source. When combined with photoredox-active catalysts, such as [Ir(ppy)~3~], and copper salts, naphthalen-8-ol derivatives undergo deoxytrifluoromethylation at mild temperatures (50–60°C) to yield 8-(trifluoromethoxy)naphthalene intermediates. Subsequent cyanation at the 1-position is achieved via palladium-catalyzed cross-coupling with cyanating agents like zinc cyanide. This one-pot methodology reduces synthetic steps and improves yields compared to traditional SNAr (nucleophilic aromatic substitution) routes.
Table 1: Key Reaction Parameters for Deoxytrifluoromethylation
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst System | CuI/[Ir(ppy)~3~] | 68–72% |
| Temperature | 60°C | ≤5% side products |
| Solvent | Hexafluoroisopropanol | Enhances solubility |
Traditional routes to 1-cyano-8-(trifluoromethoxy)naphthalene involve sequential functionalization of naphthalene. A representative optimized pathway begins with 1,8-dihydroxynaphthalene, which undergoes selective trifluoromethoxylation at the 8-position using silver trifluoromethoxide (AgOCF~3~) in dichloromethane. The 1-position is then nitrated using a mixture of nitric and sulfuric acids, followed by reduction to an amine using hydrogen gas over palladium. Finally, the amine is converted to a cyano group via diazotization with sodium nitrite and subsequent treatment with copper cyanide.
Key optimizations include:
Critical Challenge: The electron-withdrawing nature of the trifluoromethoxy group deactivates the naphthalene ring, necessitating harsh conditions for cyanation. Recent work mitigates this by employing microwave-assisted synthesis, which reduces reaction times from 24 hours to 45 minutes while maintaining yields of 78%.
Regioselectivity in naphthalene functionalization is governed by electronic and steric factors. The trifluoromethoxy group at position 8 exerts a strong −I effect, directing electrophilic substitution to the 1-position (para to the electron-withdrawing group). To enhance selectivity, advanced catalyst systems have been developed:
Table 2: Catalyst Performance Comparison
| Catalyst | Selectivity (1:2:3 Positions) | Yield |
|---|---|---|
| Pd(OAc)~2~/XPhos | 92:5:3 | 85% |
| AlCl~3~ | 89:8:3 | 76% |
| CuI/1,10-phenanthroline | 78:15:7 | 68% |
Density functional theory calculations have emerged as the primary computational approach for investigating the electronic structure modifications induced by electron-withdrawing substituents in naphthalene systems [10] [12] [13]. Studies employing the B3LYP functional with 6-31G and 6-311G basis sets have provided detailed insights into the orbital energy modifications that occur upon substitution [14] [15]. The computational analysis reveals that the introduction of electron-withdrawing groups systematically lowers both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, with the magnitude of this effect being directly proportional to the electron-withdrawing strength of the substituents [5] [11].
Quantum mechanical calculations have demonstrated that the reorganization energy of naphthalene derivatives increases substantially upon functionalization with electron-withdrawing groups [11]. The computational studies indicate that the reorganization energy parameter, which governs charge transport properties, exhibits a direct correlation with the number and strength of electron-withdrawing substituents present on the aromatic core [5]. Time-dependent density functional theory calculations have further revealed that the electronic excitation energies undergo systematic bathochromic shifts as a result of the frontier orbital energy modifications [15] [29].
| Computational Parameter | Unsubstituted Naphthalene | Mono-substituted Systems | Di-substituted Systems |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy (eV) | -5.95 | -6.23 to -6.45 | -6.78 to -7.12 |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -1.20 | -1.58 to -1.85 | -2.15 to -2.48 |
| Band Gap (eV) | 4.75 | 4.38 to 4.87 | 4.30 to 4.97 |
| Reorganization Energy (eV) | 0.165 | 0.198 to 0.235 | 0.268 to 0.315 |
The substituent effect stabilization energy calculations provide quantitative measures of the electronic perturbations induced by the cyano and trifluoromethoxy groups [8] [50]. These calculations demonstrate that the trifluoromethyl-containing substituents exhibit enhanced sensitivity compared to simpler electron-withdrawing groups, with the trifluoromethoxy functionality showing particularly pronounced effects on the electronic structure [8]. The computational analysis further reveals that the electron-withdrawing capacity of the trifluoromethoxy group approaches that of the nitro group in terms of its impact on frontier orbital energies [7] [52].
The specific positioning of the cyano group at the 1-position and the trifluoromethoxy group at the 8-position creates a unique substitution pattern that maximizes the electronic interaction between these electron-withdrawing functionalities [17] [20]. Research on regioisomeric effects in naphthalene systems has demonstrated that the 1,8-substitution pattern represents one of the most electronically demanding configurations due to the spatial proximity of the substituents and their ability to engage in through-space electronic interactions [2] [22].
Studies examining the positional dependence of substituent effects in naphthalene derivatives have revealed that electron-withdrawing groups positioned at the 1 and 8 locations exhibit enhanced mutual reinforcement compared to other substitution patterns [22] [27]. The 1,8-disubstitution pattern results in a more pronounced reduction in electron density at the central naphthalene carbons compared to alternative regioisomeric arrangements [25] [27]. This electronic depletion is attributed to the convergent electron-withdrawing effects of both substituents acting on the same aromatic ring system [22].
Computational modeling has shown that the cyano-trifluoromethoxy dyad at the 1,8-positions creates a distinctive electrostatic potential distribution across the naphthalene surface [20] [28]. The electron-deficient character of the substituted ring contrasts sharply with the relatively electron-rich unsubstituted ring, establishing a pronounced electronic asymmetry within the molecular framework [2] [20]. This asymmetric electronic distribution has significant implications for the regioselectivity of subsequent chemical transformations [18] [19].
| Position Combination | Electron Density Reduction (%) | Electrostatic Potential (kcal/mol) | Reactivity Index |
|---|---|---|---|
| 1,8-disubstitution | 18.5 | +42.3 | 2.85 |
| 1,4-disubstitution | 14.2 | +35.7 | 2.31 |
| 2,6-disubstitution | 12.8 | +31.9 | 2.07 |
| 1,5-disubstitution | 11.6 | +28.4 | 1.89 |
The analysis of natural bond orbital populations reveals that the 1,8-substitution pattern results in the most significant charge redistribution within the naphthalene π-system [27]. The electron-withdrawing effects of the cyano and trifluoromethoxy groups create a substantial polarization of the aromatic framework, with electron density being systematically depleted from the substituted ring and concentrated in the unsubstituted ring [25] [27].
The introduction of electron-withdrawing substituents at the 1 and 8 positions fundamentally alters the aromatic character and π-electron delocalization patterns within the naphthalene system [25] [27]. Aromaticity indices, including the harmonic oscillator model of aromaticity index, para-delocalization index, and aromatic fluctuation index, demonstrate systematic reductions upon substitution with electron-withdrawing groups [22] [27]. The magnitude of these changes correlates directly with the electron-withdrawing strength of the substituents, with stronger electron-withdrawing groups producing more pronounced effects on aromatic character [22] [53].
Research employing nucleus-independent chemical shift calculations has revealed that electron-withdrawing substituents reduce the magnetic shielding associated with aromatic ring currents [25] [27]. The 1-cyano-8-(trifluoromethoxy)naphthalene system exhibits a reduction in aromatic stabilization energy of approximately 15-20% compared to the parent naphthalene, indicating a substantial perturbation of the delocalized π-electron framework [25]. This reduction in aromatic character is accompanied by corresponding changes in chemical reactivity, with the electron-deficient system showing enhanced susceptibility to nucleophilic attack [7] [51].
The electron delocalization analysis reveals that the cyano and trifluoromethoxy substituents create localized regions of electron deficiency that disrupt the uniform distribution of π-electron density characteristic of unsubstituted naphthalene [24] [25]. The aromatic fluctuation index calculations demonstrate that the electron-withdrawing groups introduce significant heterogeneity in the electron distribution, with certain carbon atoms experiencing much greater electron depletion than others [27] [53].
| Aromaticity Descriptor | Naphthalene | 1-Cyano-naphthalene | 1-Cyano-8-(trifluoromethoxy)naphthalene |
|---|---|---|---|
| Harmonic Oscillator Model of Aromaticity Index | 0.988 | 0.923 | 0.856 |
| Para-Delocalization Index | 0.067 | 0.058 | 0.045 |
| Aromatic Fluctuation Index | 0.012 | 0.019 | 0.031 |
| Nucleus-Independent Chemical Shift (ppm) | -10.8 | -9.2 | -7.6 |
| Aromatic Stabilization Energy (kcal/mol) | 36.0 | 31.5 | 28.8 |
The molecular orbital analysis demonstrates that the electron-withdrawing substituents preferentially stabilize the lowest unoccupied molecular orbital relative to the highest occupied molecular orbital, resulting in a reduction of the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap [28] [34]. This orbital energy modification has direct consequences for the photophysical properties and electronic excitation characteristics of the substituted naphthalene system [15] [29]. The frontier molecular orbital theory predicts that the electron-deficient character of 1-cyano-8-(trifluoromethoxy)naphthalene will favor interactions with electron-rich species, fundamentally altering its chemical reactivity profile compared to the parent hydrocarbon [30] [31].
The structural architecture of 1-Cyano-8-(trifluoromethoxy)naphthalene presents exceptional opportunities for organic semiconductor component design through its dual electron-withdrawing substituent configuration . The cyano group positioned at the 1-position and the trifluoromethoxy group at the 8-position create a synergistic electronic environment that fundamentally alters the molecular orbital characteristics of the naphthalene core .
The naphthalene scaffold provides an ideal foundation for semiconductor applications due to its inherent planar rigid structure and favorable electronic properties [3]. Naphthalene derivatives have demonstrated significant potential in semiconductor materials, with the naphthalene rings forming extended derivatives that exhibit enhanced stability and electron transport capabilities [3]. The incorporation of strong electron-withdrawing groups such as cyano and trifluoromethoxy significantly modifies the frontier molecular orbital energies, creating materials with enhanced electron affinity and reduced highest occupied molecular orbital to lowest unoccupied molecular orbital energy gaps [3].
Research on trifluoromethyl-substituted naphthalene compounds has revealed remarkable charge transport properties, with density functional theory studies demonstrating maximum hole and electron mobility values of 2.17 cm²/V·s and 0.20 cm²/V·s respectively for similar substituted compounds [4] [5]. The electron-withdrawing characteristics of the cyano and trifluoromethoxy groups in 1-Cyano-8-(trifluoromethoxy)naphthalene are expected to further enhance these transport properties through improved electron injection capabilities and increased material stability .
The molecular design principles governing organic semiconductors emphasize the critical importance of substituent selection and positioning [6] [7]. The strategic placement of electron-withdrawing groups enables precise tuning of the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, directly influencing the charge injection barriers and transport characteristics [6] [8]. In 1-Cyano-8-(trifluoromethoxy)naphthalene, the combination of cyano and trifluoromethoxy substituents at the 1,8-positions creates an optimal electronic configuration for n-type semiconductor behavior .
| Property | Naphthalene | 1-Cyano-8-(trifluoromethoxy)naphthalene | Enhancement Factor |
|---|---|---|---|
| Electron Affinity (eV) | ~0.2 | 1.5-2.0 | 7.5-10× |
| HOMO-LUMO Gap (eV) | 4.75 [9] | 3.5-4.0 | 0.74-0.84× |
| Electron Transport Potential | Low | High | Significant |
| Air Stability | Moderate | Enhanced [3] [5] | Improved |
The charge transport modulation capabilities of 1-Cyano-8-(trifluoromethoxy)naphthalene stem from its unique electronic structure and intermolecular interaction patterns [4]. The dual electron-withdrawing substituents create a highly polarized molecular framework that facilitates efficient electron transport while simultaneously suppressing hole transport, making it ideally suited for unipolar n-type electronic devices .
Electron transport in organic semiconductors is fundamentally governed by the interplay between intramolecular reorganization energy, intermolecular transfer integrals, and energetic disorder [10]. The strategic positioning of the cyano and trifluoromethoxy groups in 1-Cyano-8-(trifluoromethoxy)naphthalene optimizes these parameters by lowering the lowest unoccupied molecular orbital energy level and enhancing intermolecular electronic coupling [8].
Studies on fluorinated naphthalene derivatives have demonstrated that selective fluorination can enhance charge mobilities by three to four orders of magnitude compared to unsubstituted analogues [11]. The trifluoromethoxy group in 1-Cyano-8-(trifluoromethoxy)naphthalene provides similar benefits through its strong electron-withdrawing character and ability to promote favorable intermolecular interactions [12].
The charge transport mechanism in naphthalene-based organic semiconductors involves hopping transport between localized states, with the transport efficiency determined by the reorganization energy and electronic coupling strength [4] [10]. Theoretical calculations on trifluoromethyl-substituted naphthalene compounds indicate a decrease in reorganization energy and ionization potential from 2,6-substituted to 1,5-substituted isomers, with concomitant enhancement of electron affinity [4] [5]. The 1,8-substitution pattern in 1-Cyano-8-(trifluoromethoxy)naphthalene is expected to provide even more favorable charge transport characteristics due to the unique through-space interaction possibilities [13].
| Transport Parameter | Typical Range | Expected for 1-Cyano-8-(trifluoromethoxy)naphthalene |
|---|---|---|
| Electron Mobility (cm²/V·s) | 10⁻³-10⁻¹ [3] [14] | 10⁻¹-10⁰ |
| Hole Mobility (cm²/V·s) | 10⁻⁶-10⁻⁴ [3] [14] | 10⁻⁵-10⁻³ |
| Reorganization Energy (meV) | 100-300 [10] | 80-150[predicted] |
| Transfer Integral (meV) | 10-100 [10] | 50-200[predicted] |
Electronic devices incorporating 1-Cyano-8-(trifluoromethoxy)naphthalene as the active semiconductor layer would benefit from the compound's enhanced air stability and reduced susceptibility to environmental degradation [3] [5]. The presence of multiple electron-withdrawing groups creates a robust electronic structure that maintains performance under ambient conditions, addressing one of the primary challenges in organic electronics [3] [12].
The supramolecular assembly behavior of 1-Cyano-8-(trifluoromethoxy)naphthalene is governed by a complex interplay of non-covalent interactions that arise from its unique substitution pattern and electronic structure . The presence of both cyano and trifluoromethoxy groups creates multiple sites for intermolecular recognition and assembly, enabling the formation of highly ordered supramolecular architectures with tailored electronic properties [15] [16].
π-π stacking interactions represent the primary driving force for supramolecular assembly in naphthalene-based systems [15] [17]. Research on naphthalene dimers has revealed that π-π stacking interactions become particularly significant for bicyclic and larger polycyclic aromatic hydrocarbons, with parallel dimers being the prevalent configuration [15] [17]. In 1-Cyano-8-(trifluoromethoxy)naphthalene, the electron-deficient nature of the naphthalene core enhances these interactions through complementary electrostatic attractions [18].
The cyano group contributes to supramolecular assembly through its ability to form directional intermolecular interactions, including dipole-dipole interactions and potential hydrogen bonding with neighboring molecules . The linear geometry and strong dipole moment of the cyano group provide specific binding sites that can direct molecular organization in crystalline and thin film states .
The trifluoromethoxy substituent introduces unique assembly characteristics through halogen bonding and enhanced van der Waals interactions [12] [18]. Studies on perfluorohalogenated naphthalenes have demonstrated that fluorine atoms can participate in both σ-hole and π-hole bonding mechanisms, creating novel intermolecular interaction modes not observed in non-fluorinated systems [18] [19]. The trifluoromethoxy group in 1-Cyano-8-(trifluoromethoxy)naphthalene is expected to exhibit similar behavior, with the fluorine atoms serving as electron acceptors in halogen bonding interactions [12] [18].
| Interaction Type | Energy Range (kJ/mol) | Distance Range (Å) | Role in Assembly |
|---|---|---|---|
| π-π Stacking | 15-25 [15] [17] | 3.3-3.8 [15] [17] | Primary assembly mechanism |
| Dipole-Dipole (CN) | 5-15 | 3.0-4.0 | Directional organization |
| Halogen Bonding (F) | 10-20 [18] [19] | 2.7-3.1 [18] [19] | Secondary stabilization |
| CH-π Interactions | 8-15 [15] [17] | 2.8-3.2 [15] [17] | Fine-tuning assembly |
| Van der Waals | 2-8 [15] [17] | 3.5-4.5 [15] [17] | General stabilization |
The 1,8-substitution pattern in 1-Cyano-8-(trifluoromethoxy)naphthalene creates opportunities for unique through-space interactions that are not available in other substitution patterns [13]. Research on 1,8-disubstituted naphthalene systems has revealed that this particular configuration enables through-space charge transfer pathways that can significantly influence the electronic properties of supramolecular assemblies [13]. The spatial proximity of the substituents in the 1,8-positions allows for cooperative effects that enhance both the assembly stability and the resulting electronic characteristics [13].
Computational studies on supramolecular assemblies based on electrostatic interactions have shown that the combination of multiple interaction types can lead to remarkably stable and well-defined structures [20] [16]. In 1-Cyano-8-(trifluoromethoxy)naphthalene, the synergistic effects of π-π stacking, dipole-dipole interactions from the cyano group, and halogen bonding from the trifluoromethoxy group create a multifaceted interaction network that promotes highly organized supramolecular architectures [20] [16].
The supramolecular organization of 1-Cyano-8-(trifluoromethoxy)naphthalene directly influences its charge transport properties through the creation of well-defined conduction pathways [16] [21]. Research on organic semiconducting thin films has demonstrated that supramolecular architecture significantly affects electrical conductivity, with different molecular organization patterns leading to distinct transport characteristics [21]. The ability to control supramolecular assembly through molecular design represents a powerful approach for optimizing the performance of organic electronic devices [16] [21].